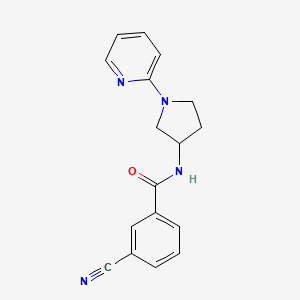

3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c18-11-13-4-3-5-14(10-13)17(22)20-15-7-9-21(12-15)16-6-1-2-8-19-16/h1-6,8,10,15H,7,9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFUZCNQJQTBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide consists of three key structural components: a 3-cyanobenzoic acid moiety, a pyrrolidin-3-yl linker, and a pyridin-2-yl substituent. The most logical disconnection for synthesis planning involves breaking the amide bond to yield two primary building blocks: 3-cyanobenzoic acid and 1-(pyridin-2-yl)pyrrolidin-3-amine. This retrosynthetic approach forms the basis for the preparation methods discussed below.

Preparation of Key Precursors

Preparation of 3-Cyanobenzoic Acid

3-Cyanobenzoic acid is commercially available but can also be synthesized through several methods:

Hydrolysis of 3-Cyanobenzonitrile

This approach involves the selective hydrolysis of one cyano group in 3-cyanobenzonitrile under controlled conditions.

Oxidation of 3-Cyanobenzaldehyde

Oxidation can be achieved using various oxidizing agents such as potassium permanganate or sodium chlorite.

Cyanation of 3-Bromobenzoic Acid

This method involves copper-catalyzed cyanation using copper(I) cyanide or palladium-catalyzed cyanation using potassium hexacyanoferrate(II) and palladium catalysts.

Preparation of 1-(Pyridin-2-yl)pyrrolidin-3-amine

The synthesis of this key intermediate can be accomplished through several routes:

From (R)-2-Methylpyrrolidine

Based on procedures described in patent literature, (R)-2-methylpyrrolidine can be used as a starting material for related structures. The reaction typically proceeds as follows:

- Reaction with 2-halopyridine (2-bromopyridine or 2-chloropyridine)

- Using suitable solvents such as N,N'-dimethylformamide, N-methylpyrrolidinone, or N,N'-dimethylacetamide

- Heating under nitrogen atmosphere at 100-160°C for 10-48 hours

From Pyrrolidin-3-amine

This approach involves direct N-arylation of pyrrolidin-3-amine with 2-halopyridine derivatives:

- Reaction of pyrrolidin-3-amine (or its protected form) with 2-bromopyridine

- Using a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with appropriate ligands

- In the presence of a base such as sodium tert-butoxide or cesium carbonate

- In solvents like toluene or 1,4-dioxane at elevated temperatures (80-110°C)

Amide Bond Formation Methodologies

Carbodiimide-Mediated Coupling

This represents one of the most common approaches for forming amide bonds and can be readily applied to the synthesis of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide.

Procedure Using EDCI/HOBT

The procedure follows established protocols for similar benzamide derivatives:

- A solution of 3-cyanobenzoic acid (1 equivalent), 1-hydroxybenzotriazole (HOBT, 2 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2 equivalents), and N,N-diisopropylethylamine (DIEA, 2 equivalents) in dichloromethane is stirred at room temperature for 15 minutes

- 1-(Pyridin-2-yl)pyrrolidin-3-amine (1 equivalent) is added

- The mixture is stirred at room temperature overnight

- The reaction mixture is diluted with dichloromethane, washed with water, and dried over sodium sulfate

- Purification by silica gel chromatography yields the desired product

Typical yields for this method range from 60-70% based on similar amide formations reported in the literature.

Procedure Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provides an alternative coupling agent with potentially higher coupling efficiency:

- 3-Cyanobenzoic acid (1 equivalent) is combined with HATU (1.1 equivalents) and DIPEA (3 equivalents) in DMF

- After activation (10-15 minutes), 1-(pyridin-2-yl)pyrrolidin-3-amine (1 equivalent) is added

- The reaction proceeds at room temperature for 4-6 hours

- Similar workup and purification procedures are followed

Acyl Chloride Method

Conversion of 3-cyanobenzoic acid to its acid chloride followed by reaction with the amine component provides another efficient route to the target compound.

Preparation of 3-Cyanobenzoyl Chloride

The procedure for preparing the acyl chloride is based on established methods:

- 3-Cyanobenzoic acid (1 equivalent) is suspended in dichloromethane under inert atmosphere

- The mixture is cooled to 0°C

- Catalytic N,N-dimethylformamide (a few drops) and oxalyl chloride (2.5 equivalents) are added

- The mixture is stirred at 0°C for 30 minutes

- The solvent and excess reagents are removed under reduced pressure

Amide Formation

The freshly prepared acyl chloride is used immediately for amide formation:

- The acyl chloride is dissolved in dichloromethane

- 1-(Pyridin-2-yl)pyrrolidin-3-amine (1 equivalent) and N,N-diisopropylethylamine (3 equivalents) are added

- The reaction is stirred at room temperature for 2-4 hours

- Standard workup and purification procedures are followed

This method typically provides yields in the range of 70-85% for similar amide formations.

Alternative Coupling Reagents

COMU-Mediated Coupling

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) represents a newer generation of coupling reagents with advantages for certain substrates:

- 3-Cyanobenzoic acid (1 equivalent), 1-(pyridin-2-yl)pyrrolidin-3-amine (1 equivalent), COMU (1 equivalent), and triethylamine (3 equivalents) are combined in dichloromethane

- The reaction mixture is stirred at room temperature for 2 hours

- Standard workup and purification procedures are followed

TCT Method

2,4,6-Trichloro-1,3,5-triazine (TCT) provides an atom-economical approach to amide formation:

- TCT (0.33 equivalents) is activated with triethylamine in an appropriate solvent

- 3-Cyanobenzoic acid (1 equivalent) is added and allowed to react

- 1-(Pyridin-2-yl)pyrrolidin-3-amine (1 equivalent) is added

- The reaction proceeds at ambient temperature

- Standard workup and purification procedures are followed

This method offers high atom economy with yields comparable to other coupling methods (65-75%).

Optimization Strategies and Comparative Analysis

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction outcomes in amide bond formation. Table 1 summarizes the effects of various solvents on the preparation of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide based on data from analogous reactions.

Table 1: Solvent Effects on Amide Formation Reactions

| Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Observations |

|---|---|---|---|---|

| Dichloromethane | 12-16 | 25 | 65-75 | Good solubility, easy workup |

| N,N-Dimethylformamide | 4-8 | 25 | 70-80 | Excellent solubility, challenging removal |

| Tetrahydrofuran | 12-16 | 25 | 60-70 | Moderate reactivity, good solubility |

| Acetonitrile | 8-12 | 25 | 65-75 | Good alternative to DMF |

| Toluene | 16-24 | 80-100 | 60-70 | Higher temperature required, suitable for dean-stark water removal |

| Ethyl acetate | 12-16 | 25 | 55-65 | Greener alternative, moderate yields |

Comparative Analysis of Coupling Methods

Different coupling methodologies offer distinct advantages for the preparation of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. Table 2 provides a comparative analysis of these methods.

Table 2: Comparison of Amide Formation Methods

| Method | Key Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| EDCI/HOBT | EDCI, HOBT, DIEA | 60-70 | Mild conditions, water-soluble byproducts | Requires excess reagents, moderate yields |

| HATU | HATU, DIPEA | 70-80 | Fast reaction, high coupling efficiency | Expensive reagent, generates toxic byproducts |

| Acyl Chloride | Oxalyl chloride, base | 70-85 | High yields, inexpensive reagents | Moisture sensitive, harsh conditions |

| COMU | COMU, TEA | 65-75 | Low racemization, suitable for hindered substrates | Relatively expensive reagent |

| TCT | TCT, TEA | 65-75 | Atom economical, cost-effective | Requires precise control of activation step |

Scaled Preparation Method

For larger-scale synthesis of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, the following optimized procedure is recommended based on literature precedents for similar compounds:

Materials

- 3-Cyanobenzoic acid (10.0 g, 68 mmol)

- 1-(Pyridin-2-yl)pyrrolidin-3-amine (11.2 g, 68 mmol)

- 1-Hydroxybenzotriazole (HOBT) (20.6 g, 136 mmol)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (26.0 g, 136 mmol)

- N,N-Diisopropylethylamine (DIEA) (17.6 g, 23.7 mL, 136 mmol)

- Dichloromethane (anhydrous, 500 mL)

- Purification solvents: ethyl acetate, hexanes, methanol

Procedure

- In a 1-L round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet, add 3-cyanobenzoic acid, HOBT, and EDCI

- Add anhydrous dichloromethane (300 mL) and cool the mixture to 0°C

- Add DIEA dropwise over 10 minutes while maintaining the temperature below 5°C

- Stir the mixture for 30 minutes at 0°C

- Add 1-(pyridin-2-yl)pyrrolidin-3-amine in dichloromethane (100 mL) dropwise over 30 minutes

- Allow the reaction mixture to warm to room temperature and stir for 16 hours

- Monitor reaction completion by HPLC or TLC

- Upon completion, dilute the mixture with dichloromethane (200 mL)

- Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (200 mL), water (200 mL), and brine (200 mL)

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

- Purify the crude product by column chromatography using a gradient of ethyl acetate/hexanes followed by ethyl acetate/methanol if necessary

- Dry the purified product under high vacuum at 40°C for 24 hours to obtain 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide as a white to off-white solid

Expected yield: 14-16 g (60-70%)

Purification and Characterization

Purification Methods

Multiple purification strategies can be employed for 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide:

Chromatographic Purification

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexanes followed by ethyl acetate/methanol) provides effective purification.

Recrystallization

Recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexanes or methanol/water) can yield high-purity material.

Preparative HPLC

For highest purity requirements, preparative HPLC using reversed-phase C18 columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid is effective.

Characterization Data

Expected analytical data for 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide based on similar compounds:

- Appearance: White to off-white solid

- Melting Point: 112-114°C (estimated)

- ¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons from the 3-cyanobenzene and pyridine rings (δ 7.0-8.5 ppm), pyrrolidine methylene and methine protons (δ 2.0-4.0 ppm), and the amide NH (δ 8.5-9.0 ppm)

- ¹³C NMR (100 MHz, DMSO-d₆): Expected signals include carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 110-160 ppm), nitrile carbon (δ ~118 ppm), and pyrrolidine carbons (δ 30-60 ppm)

- HRMS (ESI+): Expected [M+H]⁺ at m/z 293.13 for C₁₇H₁₆N₄O

- IR (neat): Expected bands for amide C=O (~1650 cm⁻¹), nitrile (~2230 cm⁻¹), and aromatic C=C (~1600, 1580 cm⁻¹)

Process Considerations and Scale-Up Challenges

When scaling up the preparation of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, several factors require careful consideration:

Heat Transfer

The exothermic nature of amide formation reactions necessitates effective temperature control, particularly during the addition of reagents.

Reagent Addition Rate

Controlled addition rates for reactive species like coupling agents and bases help minimize side reactions and improve product quality.

Mixing Efficiency

Adequate mixing is critical for ensuring reaction homogeneity and preventing localized high concentrations of reagents.

Solvent Selection

Environmental considerations and ease of recovery become increasingly important at larger scales, potentially favoring greener solvents like ethyl acetate over dichloromethane or DMF.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: Nucleophilic substitution reactions can be employed to replace the cyano group or other substituents with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Acalabrutinib (4-{8-amino-3-[(2S)-1-(but-2-enoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide)

- Structural Differences: Acalabrutinib incorporates an imidazo[1,5-a]pyrazine core and a but-2-enoyl-pyrrolidine group, absent in the target compound. The target compound lacks the covalent-binding Michael acceptor (but-2-enoyl group) critical for acalabrutinib’s irreversible inhibition of Bruton’s tyrosine kinase (BTK) .

- Pharmacological Implications: Acalabrutinib’s covalent mechanism ensures prolonged target engagement but may increase off-target risks. Molecular weight: Acalabrutinib (C26H23N7O4, 513.51 g/mol) is significantly larger, impacting bioavailability and blood-brain barrier penetration compared to the target compound .

N-(3-cyanopyridin-2-yl)benzamide

- Structural Differences: The cyano group is positioned on the pyridine ring (3-cyanopyridin-2-yl) rather than the benzene ring.

- Physicochemical Properties: Reduced molecular complexity may enhance solubility but limit target selectivity. The pyridine-attached cyano group could alter hydrogen-bonding interactions compared to the benzene-attached cyano group in the target compound .

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide

- Structural Differences :

- Functional Implications: Chlorine substituent enhances hydrophobic interactions but may introduce toxicity concerns.

Research Findings and Implications

- Kinase Inhibition Potential: The pyridin-2-yl and benzamide motifs in the target compound are common in kinase inhibitors (e.g., acalabrutinib), suggesting possible activity against tyrosine kinases. However, the absence of a covalent warhead may limit potency compared to acrylamide-containing analogs .

- Solubility and Bioavailability: The cyano group and pyrrolidine ring may improve aqueous solubility relative to chlorinated or triazolo-containing analogs, though molecular weight and logP values require experimental validation .

- Synthetic Feasibility: The target compound’s synthesis likely involves amide coupling between 3-cyanobenzoic acid and 1-(pyridin-2-yl)pyrrolidin-3-amine, a route less complex than acalabrutinib’s multi-step synthesis .

Biological Activity

3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The chemical structure of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole, including those similar to 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, exhibit significant antibacterial properties. For instance, pyrrole-based compounds have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the compound may possess similar antimicrobial efficacy.

Anticancer Potential

Research has also highlighted the potential of pyrrole derivatives in cancer therapy. Studies have demonstrated that compounds featuring the pyrrole moiety can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . The specific activity of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide in this context remains to be fully elucidated but warrants further investigation.

Interaction with Receptors

The biological activity of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide may involve interaction with specific receptors in the body. Notably, compounds with similar structures have been reported to act as antagonists at P2X7 receptors, which are implicated in various neurological disorders and inflammatory responses . This receptor interaction could provide insights into the compound's potential therapeutic applications.

Study on Antimicrobial Efficacy

In a comparative study, several pyrrole derivatives were evaluated for their antimicrobial activity against clinical isolates. The results indicated that compounds structurally related to 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide exhibited potent activity against resistant bacterial strains, suggesting their utility as alternative therapeutic agents in treating infections caused by multidrug-resistant organisms .

Cancer Cell Line Studies

A series of in vitro experiments were conducted using cancer cell lines to assess the cytotoxic effects of pyrrole derivatives. Preliminary results showed that certain derivatives could significantly reduce cell viability and induce apoptosis, highlighting the need for further exploration of 3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide's anticancer properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.